N-(2,3-dimethylphenyl)hexanamide

Description

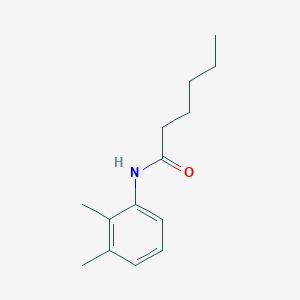

N-(2,3-Dimethylphenyl)hexanamide is an organic compound characterized by a hexanamide backbone (six-carbon acyl chain) attached to a 2,3-dimethyl-substituted phenyl ring. The 2,3-dimethylphenyl group likely enhances steric bulk and lipophilicity, while the hexanamide chain may influence solubility and bioavailability. Comparable compounds, such as herbicidal acetamides (e.g., alachlor) and pharmaceutical amides (e.g., lisdexamfetamine), highlight the versatility of such structures .

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)hexanamide |

InChI |

InChI=1S/C14H21NO/c1-4-5-6-10-14(16)15-13-9-7-8-11(2)12(13)3/h7-9H,4-6,10H2,1-3H3,(H,15,16) |

InChI Key |

GMALOHFOGMXQJT-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC1=CC=CC(=C1C)C |

Canonical SMILES |

CCCCCC(=O)NC1=CC=CC(=C1C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, applications, and properties of N-(2,3-dimethylphenyl)hexanamide and related compounds:

*Estimated using ChemDraw software.

Key Differences and Implications

- Substituent Effects : The 2,3-dimethyl group in the target compound increases steric hindrance compared to electron-withdrawing groups (e.g., nitro, chloro) in analogs like N-{2-fluoro-5-nitrophenyl}hexanamide . This may reduce electrophilic reactivity but enhance binding to hydrophobic enzyme pockets in herbicidal applications .

- Biological Activity: Chloro-substituted analogs (e.g., 2-chloro-N-(2,3-dimethylphenyl)acetamide) target lipid biosynthesis in plants, while the dimethyl-substituted hexanamide may exhibit a novel mode of action due to its bulkier structure .

Research Findings and Mechanistic Insights

- Agrochemical Performance : Chloroacetamides like alachlor (logP ~3.8) are widely used pre-emergent herbicides. The longer hexanamide chain in this compound may prolong soil persistence but reduce mobility due to higher hydrophobicity .

- Pharmaceutical Relevance : Lisdexamfetamine’s hexanamide group delays metabolic cleavage, enabling sustained drug release. By analogy, the target compound’s hexanamide could stabilize it against enzymatic degradation, though its dimethylphenyl group may limit solubility .

- Electronic Effects : Nitro and fluoro substituents (e.g., in N-{2-fluoro-5-nitrophenyl}hexanamide) increase electrophilicity, favoring reactivity in nucleophilic environments. In contrast, the dimethyl groups in the target compound likely prioritize hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.